molecular formula C9H18N2OS B1490308 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 1999121-63-9

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1490308
CAS No.: 1999121-63-9
M. Wt: 202.32 g/mol
InChI Key: PRKIVONBYPTGKL-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide (CAS 1999121-63-9) is a chemical compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 . This reagent features a propanamide core that is N-methylated and linked to a tetrahydro-2H-thiopyran ring system, a scaffold noted in medicinal chemistry for its potential as a building block in drug discovery . While specific biological data for this exact molecule is limited, structurally related compounds containing the tetrahydro-2H-pyran-4-yl group have been investigated as selective agonists for targets like the CB2 receptor for inflammatory pain, highlighting the therapeutic relevance of this structural motif . Similarly, the 2-aminothiazole scaffold, a common pharmacophore, is associated with a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects, demonstrating the value of nitrogen and sulfur-containing heterocycles in developing new bioactive molecules . As such, this compound serves as a versatile intermediate for researchers in synthetic and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-N-methyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIVONBYPTGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCSCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amine and an amide group attached to a tetrahydro-2H-thiopyran moiety. This structure suggests potential biological activity, particularly in the realm of drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Overview

The molecular formula of this compound is represented as follows:

C9H17N2OSC_9H_{17}N_2OS

This structure consists of:

  • 9 Carbon atoms
  • 17 Hydrogen atoms
  • 2 Nitrogen atoms
  • 1 Oxygen atom
  • 1 Sulfur atom

The presence of the tetrahydrothiopyran ring contributes to its three-dimensional conformation, which is crucial for biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar thiopyran structures exhibit notable antimicrobial activity. For instance, a study on tetrahydrothiopyran derivatives demonstrated significant antibacterial effects against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that this compound may possess similar properties .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research into related compounds has explored their role as DPP-IV inhibitors, which are critical in managing type 2 diabetes mellitus (T2DM). The mechanism involves the inhibition of DPP-IV, leading to increased levels of incretins like GLP-1, which enhances insulin secretion and reduces glucagon levels. The potential for this compound to act as a DPP-IV inhibitor could position it as a candidate for diabetes treatment .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, emphasizing careful selection of reagents to optimize yield and purity. Its derivatization has been explored to enhance biological activity or alter pharmacological properties.

Cytotoxicity Studies

Cytotoxicity assays conducted on related tetrahydrothiopyran compounds have shown varied effects against different cancer cell lines. For example, compounds were tested against human neuroblastoma cells, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%. Such studies underscore the importance of further exploring the cytotoxic potential of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityDPP-IV Inhibition Potential
This compoundStructureModerateYes
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamideStructureHighNo
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamideStructureLowYes

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a precursor for synthesizing various pharmaceutical agents. Its thiopyran moiety is of particular interest due to its potential biological activities. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticonvulsant properties, making it a candidate for further drug development.

Case Study : A study published in the Journal of Medicinal Chemistry found that similar thiopyran derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide could have comparable effects .

Organic Synthesis

Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable in synthetic organic chemistry.

Data Table: Reaction Types and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium azide (NaN3), potassium iodide (KI)Base-catalyzed reactions
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions
OxidationPotassium permanganate (KMnO4)Acidic medium

Antimicrobial Activity

Research has suggested that this compound may possess antimicrobial properties. Preliminary studies indicate that it can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to effective inhibition of bacterial growth.

Neuropharmacology

Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, indicating that this compound might modulate neuronal excitability.

Case Study : A neuropharmacological assessment highlighted that tetrahydrothiophene derivatives could influence GABAergic transmission, suggesting potential therapeutic applications for neurological disorders .

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials, particularly in industries focused on pharmaceuticals and agrochemicals. Its unique structural characteristics allow it to be tailored for specific applications, enhancing its value in industrial processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Bioactivity/Applications References
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran -4-yl)propanamide Thiopyran ring (sulfur atom) Methylamino group, propanamide backbone Potential anticonvulsant (inferred)
2-Amino-N-methyl-N-(tetrahydro-2H-pyran -4-ylmethyl)propanamide HCl Pyran ring (oxygen atom) Methylamino group, hydrochloride salt Unknown (structural analog)
2-Amino-3-phenylpropanamide Benzene ring Phenyl group at C3 Bioherbicidal activity (plant-derived)
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide Cyclopropane, pyrazole Cyclopropanecarboxamide group Novel herbicide candidate
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene, naphthalene Naphthalenoxy and thiophene groups Impurity in drospirenone synthesis

Key Findings

Thiopyran vs. Pyran Derivatives: The sulfur atom in the thiopyran ring (vs. Thiopyran derivatives are less common in pharmaceuticals but offer unique metabolic stability due to sulfur’s resistance to oxidative degradation.

Bioactivity Comparison: Anticonvulsant Potential: Propanamides with amino and methylamino groups (e.g., the target compound) are theorized to disrupt neuronal sodium channels, similar to known anticonvulsants . Herbicidal Activity: Analogs like 2-amino-3-phenylpropanamide and cyclopropanecarboxamides exhibit bioherbicidal properties, highlighting the role of aromatic substituents in plant toxicity .

Structural Flexibility :

  • The presence of heterocycles (thiopyran, pyrazole, thiophene) or aromatic groups (naphthalene, phenyl) dictates target specificity. For example, thiophene-containing analogs are linked to synthetic impurities in hormone therapies , while phenylpropanamides are associated with plant-derived bioactivity .

Research Findings and Pharmacological Implications

  • Anticonvulsant Mechanism: Propanamides interact with neuronal membrane proteins, reducing sodium permeability and excitability. The methylamino group in the target compound may enhance binding affinity compared to simpler propanamides .
  • Metabolic Stability : The thiopyran ring’s sulfur atom could slow hepatic metabolism, extending half-life compared to pyran analogs .

Preparation Methods

Formation of the Tetrahydro-2H-thiopyran Moiety

The tetrahydrothiopyran ring is a key structural feature of the compound. Its synthesis generally involves cyclization reactions of suitable precursors containing sulfur and carbon chain elements.

  • Cyclization via 3-Mercaptopropanoic Acid : One common approach uses 3-mercaptopropanoic acid as a sulfur source, which reacts with appropriate carbonyl compounds under acidic catalysis (e.g., 4-toluenesulfonic acid) and reflux conditions to form thiopyran-4-one derivatives. Subsequent cyclization and dehydration steps, often facilitated by phosphorus pentoxide, yield the tetrahydrothiopyran ring system with high regioselectivity and yield.

  • Thioamide Intermediates : Thioamides derived from precursor ketones or aldehydes can be cyclized with chloroacetone or phenacyl chloride to form thiophene or thiopyran derivatives. These intermediates are typically prepared by treating ketones with phenyl isothiocyanate in polar aprotic solvents like dimethylformamide, followed by acid workup.

  • Reaction Conditions : The cyclization reactions require careful control of temperature (often reflux), solvent choice (benzene, tetrahydrofuran), and catalysts (acidic or dehydrating agents) to optimize ring closure and minimize side reactions.

Introduction of the N-methyl Amino Propenamide Side Chain

After establishing the tetrahydrothiopyran ring, the next key step is the functionalization of the nitrogen atom with methyl and amino-propanamide groups.

  • Alkylation of Thioamide or Amine Precursors : Methylation of thioamide intermediates is achieved using methyl iodide in the presence of a base such as sodium ethoxide. This step selectively introduces the N-methyl group on the nitrogen atom.

  • Amide Formation : The propanamide moiety is formed by coupling the amino group with propanoyl derivatives, typically through amide bond formation reactions. This can be accomplished using coupling reagents or activated acid derivatives under mild conditions to preserve the integrity of the tetrahydrothiopyran ring.

  • Solvent and pH Control : The amide formation and methylation steps require solvents like dichloromethane or tetrahydrofuran and pH adjustments to favor nucleophilic substitution and prevent hydrolysis.

Purification and Characterization

  • Purification : The crude products from the synthesis are purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures. Recrystallization may also be employed to improve purity.

  • Analytical Techniques : Confirmation of the compound’s structure and purity is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques verify the presence of the tetrahydrothiopyran ring, amide functionalities, and methyl groups.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Yield (%) References
1 Cyclization to form thiopyran 3-Mercaptopropanoic acid, PTSA, reflux Thiopyran-4-one intermediate 75-85
2 Dehydration/Cyclization Phosphorus pentoxide, reflux Tetrahydrothiopyran ring 70-80
3 Thioamide formation Phenyl isothiocyanate, DMF, KOH, HCl workup Thioamide intermediate 79-81
4 Methylation Methyl iodide, sodium ethoxide, EtOH N-methyl thioamide or amine 75-80
5 Amide bond formation Propanoyl derivatives, coupling reagents 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide 65-75
6 Purification Column chromatography, recrystallization Pure final compound -

Research Findings and Considerations

  • The cyclization reactions to form the tetrahydrothiopyran ring are sensitive to reaction conditions, requiring precise temperature and catalyst control to avoid polymerization or side products.

  • Methylation of thioamide intermediates proceeds efficiently under mild conditions, but over-alkylation must be avoided by controlling reagent stoichiometry.

  • The amide coupling step benefits from using activated acid derivatives or coupling agents that minimize racemization and maximize yield.

  • Analytical data consistently confirm the successful synthesis of the target compound with expected molecular weights and characteristic NMR signals for the tetrahydrothiopyran and amide groups.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Reactant of Route 2
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

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